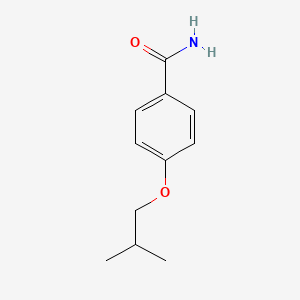

4-(2-Methylpropoxy)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |

InChI Key |

DLJXEPWUMZTZKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Methylpropoxy Benzamide and Associated Derivatives

Direct Synthesis Approaches for the 4-(2-Methylpropoxy)benzamide Core Structure

The formation of the this compound, also known as 4-isobutoxybenzamide, core structure is a critical step in the synthesis of various compounds. One common approach begins with 4-hydroxybenzoic acid. This starting material undergoes an esterification reaction, followed by an alkylation to introduce the isobutoxy group, resulting in methyl 4-isobutoxybenzoate. Subsequent hydrolysis of the ester yields 4-isobutoxybenzoic acid, which is then subjected to an acylation reaction to form 4-isobutoxybenzamide. google.com

Another documented method involves the treatment of 4-isobutoxybenzoic acid with thionyl chloride (SOCl₂) to create the more reactive intermediate, 4-isobutoxybenzoyl chloride. This acid chloride can then be reacted with ammonia (B1221849) to yield the desired benzamide (B126). google.comvulcanchem.com A specific example of this is the reaction of 4-isobutoxybenzoic acid with SOCl₂ followed by a reaction with aqueous ammonia in an ice bath to produce 4-isobutoxybenzamide. google.com

A patent describes a process starting from 4-cyanophenol. This is first brominated and then reacted with 1-bromo-2-methylpropane (B43306) to yield 3-bromo-4-(2-methylpropoxy)benzonitrile. This intermediate is then further elaborated. google.com In a different synthetic route, 4-isobutoxybenzonitrile is reduced using Raney Nickel under a hydrogen atmosphere to produce (4-isobutoxyphenyl)methanamine, which can serve as a precursor for various derivatives. googleapis.com

The table below summarizes a selection of direct synthesis approaches for the this compound core structure.

| Starting Material | Key Reagents and Steps | Product | Reference(s) |

| 4-Hydroxybenzoic Acid | 1. Esterification 2. Alkylation (with an isobutyl source) 3. Hydrolysis 4. Acylation | This compound | google.com |

| 4-Isobutoxybenzoic Acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | This compound | google.comvulcanchem.com |

| 4-Cyanophenol | 1. Bromination 2. Alkylation with 1-bromo-2-methylpropane | 3-Bromo-4-(2-methylpropoxy)benzonitrile | google.com |

| 4-Isobutoxybenzonitrile | Raney Nickel, H₂ | (4-Isobutoxyphenyl)methanamine | googleapis.com |

Derivatization Strategies and Analog Synthesis of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives and analogs. These modifications are typically achieved through various chemical reactions that target different parts of the molecule.

Condensation Reactions in Benzamide Formation

Condensation reactions are fundamental to the synthesis of the benzamide moiety itself and its derivatives. ijrpr.com In a general sense, a carboxylic acid and an amine can be condensed by heating to form an amide bond, with the removal of water driving the reaction to completion. acsgcipr.org This can be facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an amine. vulcanchem.comacsgcipr.org

For the synthesis of more complex analogs, coupling agents are frequently employed. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are used to facilitate the coupling between a carboxylic acid and an amine, leading to the formation of an amide bond under milder conditions. acs.org For example, HBTU has been used in the presence of triethylamine (B128534) to couple various substituted benzoic acids with amine-containing fragments to yield a series of benzamide analogs. acs.org

The table below provides examples of condensation reactions used in the synthesis of benzamide derivatives.

| Carboxylic Acid/Derivative | Amine | Coupling Agent/Conditions | Product Type | Reference(s) |

| 4-Isobutoxybenzoic Acid | Ammonia | Thionyl chloride (activation) | Primary Benzamide | google.com |

| Substituted Benzoic Acids | Amine 16 | HBTU, Triethylamine | Substituted Benzamide Analogs | acs.org |

| tert-Butoxycarbonyl-L-valine | (2S)-3-(2-methylpiperazin-1-yl)phenol | BOP, Triethylamine | Amide Intermediate | acs.org |

Nucleophilic Substitution Reactions for Structural Modification

Nucleophilic substitution reactions are a key strategy for modifying the this compound structure and synthesizing its analogs. wikipedia.org These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center in the substrate, leading to the replacement of a leaving group. wikipedia.org

A common application is the alkylation of a phenol (B47542) to introduce the 2-methylpropoxy group. For instance, a hydroxyl group on a precursor molecule can be deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide like 1-bromo-2-methylpropane. google.comgoogle.com

Furthermore, nucleophilic substitution can be used to introduce or modify substituents on the aromatic ring or other parts of the molecule. For example, the synthesis of piperazine-containing drugs often involves the nucleophilic attack of a piperazine (B1678402) derivative on an alkyl halide or sulfonate. mdpi.com

Exploration of Novel Synthetic Routes for this compound Analogs

Researchers are continuously exploring novel synthetic pathways to create diverse analogs of this compound. One approach involves the synthesis of benzamide-based 5-aminopyrazoles. This route starts with the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine (B178648). nih.gov

Another innovative strategy is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring with a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org This can be a powerful tool for introducing substituents onto the benzamide's aromatic ring, especially when it is activated by electron-withdrawing groups. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of the this compound Scaffold

The this compound scaffold can undergo various chemical transformations, allowing for further diversification of its structure.

Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comopenstax.org The existing alkoxy and amide groups on the ring will direct incoming electrophiles to specific positions. The 4-(2-methylpropoxy) group is an ortho-, para-directing activator, while the benzamide group's directing influence is more complex.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst. openstax.org For example, bromination of a related cyanophenol derivative has been achieved using N-bromosuccinimide. google.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Oxidation and Reduction Processes of Functional Groups

The functional groups of this compound exhibit distinct reactivities towards oxidative and reductive conditions, allowing for selective transformations.

Oxidation Reactions

The oxidation of this compound can target the isobutoxy group or the aromatic ring, though such reactions often require harsh conditions and can lead to a mixture of products.

Oxidation of the Isobutoxy Group: The ether linkage is generally stable to many oxidizing agents. However, strong reagents can induce oxidative cleavage. For instance, benzylic ethers can be oxidatively cleaved to the corresponding aromatic aldehydes and alcohols. tdcommons.org While the isobutoxy group lacks a benzylic hydrogen, harsh oxidation could potentially lead to the cleavage of the ether bond, yielding 4-hydroxybenzamide, or oxidation at the tertiary carbon of the isobutyl group. Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including methyl t-butyl ether, via a proposed hydrogen abstraction and oxygen rebound mechanism. escholarship.org

Oxidation of the Aromatic Ring: The benzene ring is highly stable and resistant to oxidation. Degradation of the aromatic ring typically requires potent oxidizing agents like ozone or ruthenium tetroxide (RuO₄) under vigorous conditions, which would likely also affect the other functional groups in the molecule. askfilo.com Such exhaustive oxidation is generally not a synthetically useful transformation for this substrate.

Reduction Reactions

Reduction processes can selectively target either the amide functionality or the aromatic ring, depending on the chosen reagent and reaction conditions.

Reduction of the Amide Group: The primary amide group of this compound can be completely reduced to a primary amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. acs.orgwikipedia.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not capable of reducing amides. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, eventually leading to the displacement of the oxygen atom and the formation of 4-(2-methylpropoxy)benzylamine. acs.orgwikipedia.org

Reduction of the Aromatic Ring (Birch Reduction): The aromatic ring can be partially reduced to a non-conjugated diene using a dissolving metal reduction, famously known as the Birch reduction. wikipedia.orgpherobase.com This reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia with an alcohol like ethanol (B145695) or tert-butanol (B103910) as a proton source. wikipedia.orgpacific.edu The isobutoxy group is an electron-donating group, which directs the reduction to produce 1-(2-methylpropoxy)-4-carbamoyl-1,4-cyclohexadiene. orientjchem.org Research on the Birch reduction of benzamide has shown that the amide group itself is not reduced under these conditions. orientjchem.org The workup procedure is critical; the addition of ammonium (B1175870) chloride after the reduction is complete is necessary to neutralize the strongly basic alkoxide formed and prevent disproportionation or air oxidation of the dihydrobenzamide product. orientjchem.org The highest yields for the reduction of benzamide were reported using tert-butanol as the proton source with a subsequent ammonium chloride quench. orientjchem.org

Table 1: Summary of Key Reduction Reactions

| Functional Group | Reagent(s) | Product | Notes |

|---|

Functionalization of the Amide Moiety

The primary amide group of this compound is a versatile handle for introducing further molecular complexity through various chemical transformations.

N-Alkylation and N-Acylation: The nitrogen atom of the primary amide can be substituted to form secondary or tertiary amides. N-alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base. The synthesis of various N-alkyl-benzamides has been successfully performed via amidation of the corresponding benzoic acid with alkylamines using coupling reagents. nih.govpearson.com Similarly, N-acylation can be performed using an acyl chloride or anhydride (B1165640) to yield an N-acylbenzamide derivative.

Hofmann Rearrangement: As a primary amide, this compound can undergo the Hofmann rearrangement. This reaction converts the primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction is typically carried out by treating the amide with bromine (Br₂) or sodium hypochlorite (B82951) (NaOCl) in a strong aqueous base like sodium hydroxide (B78521) (NaOH). chemistrysteps.commasterorganicchemistry.com The transformation proceeds through an N-bromoamide and a subsequent rearrangement to an isocyanate intermediate. wikipedia.orglibretexts.org Hydrolysis of the isocyanate yields 4-(2-methylpropoxy)aniline and carbon dioxide. chemistrysteps.com This reaction provides a synthetic route to aniline (B41778) derivatives from benzamides.

Dehydration to Nitrile: The primary amide can be dehydrated to form the corresponding nitrile. This transformation removes water from the -CONH₂ group to yield a -C≡N group. researchgate.net Common dehydrating agents for this purpose include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). researchgate.netlboro.ac.uk More modern and milder methods have also been developed, such as using a catalytic amount of triphenylphosphine (B44618) oxide with oxalyl chloride and triethylamine, which can complete the reaction rapidly at room temperature. nih.gov The product of this reaction would be 4-(2-methylpropoxy)benzonitrile. lboro.ac.uk

Table 2: Key Functionalization Reactions of the Amide Moiety

| Reaction Type | Reagent(s) | Product Class | Key Transformation |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-4-(2-methylpropoxy)benzamide | R-CONH₂ → R-CONHR' |

| Hofmann Rearrangement | Br₂, NaOH(aq) | 4-(2-Methylpropoxy)aniline | R-CONH₂ → R-NH₂ (loss of C=O) wikipedia.orgchemistrysteps.com |

| Dehydration | P₄O₁₀ or POCl₃ | 4-(2-Methylpropoxy)benzonitrile | R-CONH₂ → R-C≡N researchgate.netlboro.ac.uk |

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Methylpropoxy Benzamide and Its Analogs

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional atomic structure of a molecule. rigaku.com By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, and consequently, the arrangement of atoms in the unit cell—the crystal's smallest repeating unit. uol.de

While a complete single-crystal X-ray diffraction study for 4-(2-Methylpropoxy)benzamide is not publicly available in peer-reviewed literature, the methodology can be illustrated using data from a related benzamide (B126) derivative, N-(4-methyl phenyl)-2-(3-nitrobenzamide) benzamide. ajol.info A study of this compound provides a clear example of the type of structural data obtained from a SC-XRD experiment. ajol.info The crystallographic parameters for this analog are presented to demonstrate the detailed output of such an analysis.

Table 1: Illustrative Crystallographic Data for an Analog, N-(4-methyl phenyl)-2-(3-nitrobenzamide) benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0199 (10) |

| b (Å) | 7.7478 (6) |

| c (Å) | 17.5242 (13) |

| α (°) | 90 |

| β (°) | 109.434 (3) |

| γ (°) | 90 |

| Volume (ų) | 1795.2 (2) |

| Z | 4 |

Data sourced from a study on N-(4-methyl phenyl)-2-(3-nitrobenzamide) benzamide to illustrate typical crystallographic parameters. ajol.info

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs

The data from X-ray diffraction is crucial for analyzing the supramolecular assembly, particularly the intermolecular interactions that dictate how molecules arrange themselves in the crystal lattice. For benzamides, hydrogen bonding is a primary directional force. The amide group (-CONH₂) contains both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen), facilitating robust intermolecular connections.

In the crystal structures of many primary benzamides, molecules are linked by N-H···O hydrogen bonds. ajol.info These interactions often lead to the formation of well-defined motifs. A common arrangement is the R²₂(8) graph set motif, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. These dimers can then act as building blocks for more extended structures, such as tapes or chains.

In the illustrative structure of N-(4-methyl phenyl)-2-(3-nitrobenzamide) benzamide, the crystal packing is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds, which link the molecules into a cohesive three-dimensional network. ajol.info Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, confirms that H···H and H···O/O···H contacts are the most significant contributors to the crystal packing for this analog. ajol.info It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding, forming either dimeric structures or extended chains that define its solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information through chemical shifts (δ), signal multiplicity (splitting patterns), coupling constants (J), and integration (relative number of protons).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutoxy group and the aromatic ring. The amide protons often appear as a broad signal. Below are the predicted chemical shifts and assignments.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(CH₃)₂ | ~1.05 | Doublet (d) | 6H |

| -CH(CH₃)₂ | ~2.10 | Multiplet (m) | 1H |

| -OCH₂- | ~3.80 | Doublet (d) | 2H |

| Amide (-NH₂) | ~5.5-7.5 | Broad Singlet (br s) | 2H |

| Aromatic (H-3, H-5) | ~6.95 | Doublet (d) | 2H |

| Aromatic (H-2, H-6) | ~7.80 | Doublet (d) | 2H |

Note: Data are predicted values based on standard chemical shift increments. Actual experimental values may vary based on solvent and concentration.

The isobutyl group protons would appear as a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen. The aromatic protons would show a characteristic AA'BB' system, simplified here as two doublets, reflecting the para-substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., alkyl, aromatic, carbonyl).

The predicted ¹³C NMR spectrum for this compound would feature eight distinct signals corresponding to the eight unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)₂ | ~19.3 |

| -CH(CH₃)₂ | ~28.4 |

| -OCH₂- | ~74.8 |

| Aromatic (C-3, C-5) | ~114.2 |

| Aromatic (C-1) | ~125.0 |

| Aromatic (C-2, C-6) | ~129.5 |

| Aromatic (C-4) | ~162.5 |

| Carbonyl (-C=O) | ~168.0 |

Note: Data are predicted values based on standard chemical shift increments and may differ from experimental results.

Vibrational Spectroscopy for Conformational and Bonding Investigations

Vibrational spectroscopy provides a powerful, non-destructive means to probe the conformational and bonding characteristics of molecules. By analyzing the interaction of infrared radiation or inelastically scattered light with a sample, detailed information about the vibrational modes of its constituent atoms can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structure. In the context of this compound and its analogs, FT-IR spectra reveal characteristic absorption bands corresponding to the various vibrational modes of the molecule. For instance, the N-H stretching vibrations of the amide group typically appear in the region of 3300-3500 cm⁻¹. ajol.info The carbonyl (C=O) stretching vibration of the amide is also a prominent feature, usually observed around 1685 cm⁻¹. ajol.info

The aromatic C-H stretching vibrations and the C-C stretching vibrations within the benzene (B151609) ring also give rise to distinct absorption bands. researchgate.net The presence of the isobutoxy group can be confirmed by the characteristic C-H stretching and bending vibrations of the methyl and methylene groups. ias.ac.in Studies on related benzamide derivatives have shown that the experimental FT-IR spectra, often recorded in the solid phase over a range of 4000–400 cm⁻¹, can be compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) for a more detailed interpretation of the vibrational modes. researchgate.netresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | ~1685 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the crystalline environment.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy offers valuable insights into the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. mdpi.com The use of a near-infrared (NIR) laser for excitation in FT-Raman helps to minimize fluorescence, which can often obscure Raman signals. mdpi.com

In the analysis of this compound analogs, FT-Raman spectra, typically recorded over a range of 4000-100 cm⁻¹, provide information on the skeletal vibrations of the aromatic ring and the aliphatic side chain. researchgate.netresearchgate.net For example, the C-H stretching modes of the phenyl group in a related compound were observed in the Raman spectrum between 3062 cm⁻¹ and 3099 cm⁻¹. researchgate.net The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum, providing a more complete vibrational picture. americanpharmaceuticalreview.com

Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To definitively assign the observed vibrational bands to specific atomic motions, experimental spectra are often coupled with quantum chemical calculations. researchgate.netresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. researchgate.netresearchgate.net

A crucial aspect of this analysis is the Potential Energy Distribution (PED) analysis. researchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. ias.ac.in This allows for a precise and unambiguous assignment of the vibrational bands observed in the FT-IR and FT-Raman spectra. For example, a PED analysis can confirm that a band at a specific wavenumber is predominantly due to C=O stretching, with minor contributions from other modes like C-N stretching or C-C-N bending. ias.ac.in This detailed assignment is essential for understanding the intricate coupling of vibrations within the molecule.

Mass Spectrometry for Structural Confirmation and Metabolite Profiling

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and a series of fragment ions. libretexts.org The resulting mass spectrum serves as a molecular "fingerprint," with the fragmentation pattern providing valuable clues about the molecule's structure. libretexts.org

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond, loss of the isobutyl group, and fragmentation of the amide functionality. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. The complexity of these fragmentation patterns is highly reproducible and can be used to identify the compound by comparing its spectrum to a database. libretexts.org

Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - C₄H₉]⁺ | Loss of the isobutyl group |

| [M - OC₄H₉]⁺ | Loss of the isobutoxy group |

| [C₇H₆NO]⁺ | Benzamide fragment |

Note: The relative abundance of these fragments provides further structural information.

Application in Research for Metabolite Identification

In drug discovery and development, understanding the metabolic fate of a compound is crucial. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a primary tool for identifying metabolites. sciex.comsilantes.com After administration, a parent drug like this compound can undergo various enzymatic transformations in the body, leading to the formation of metabolites. jfda-online.com

These metabolites can be identified by detecting their mass signals in biological samples. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolites. jfda-online.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern is compared to that of the parent drug to elucidate the site of metabolic modification. silantes.com For example, hydroxylation of the aromatic ring or the isobutyl group, or dealkylation of the ether linkage, would result in specific mass shifts that can be readily detected and characterized by mass spectrometry. sciex.com

Investigation of Biological Activities and Molecular Mechanisms of 4 2 Methylpropoxy Benzamide and Its Derivatives

Enzyme Inhibition Studies and Kinetic Analysis

The interaction of 4-(2-Methylpropoxy)benzamide derivatives with various enzymes has been a key area of research, revealing potential inhibitory activities across several enzyme families.

Modulation of Carbonic Anhydrase (CA) Activity

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. nih.gov Studies on analogues of this compound have demonstrated significant inhibitory activity against certain CA isoforms. For example, 4-chloro-N-(2-methylpropyl)benzamide, a structurally related compound, has shown potent inhibition of the tumor-associated isoform CA IX with inhibitory concentrations (IC50) in the nanomolar range (10.93 to 25.06 nM). This derivative displayed selectivity for CA IX over the cytosolic isoform CA II, for which the IC50 values were in the micromolar range (1.55 to 3.92 μM). This suggests that the benzamide (B126) scaffold can be a platform for developing isoform-selective CA inhibitors. Other benzamide derivatives, including sulfonamide-benzamide hybrids, have also been investigated as highly effective inhibitors of multiple human CA isoforms. smolecule.com

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Benzamide derivatives have been explored as potential cholinesterase inhibitors. Kinetic studies on some of these derivatives have revealed a mixed-type reversible inhibition of both AChE and BChE. researchgate.netmdpi.comugm.ac.idnih.gov The inhibitory activity and selectivity can be influenced by the nature of the substituents on the benzamide core and the length of any spacer groups incorporated into the molecule. researchgate.net For instance, certain synthesized conjugates have shown weak inhibition of AChE but high inhibitory activity and selectivity for BChE, with IC50 values reaching the sub-micromolar range. researchgate.net The type of inhibition is often mixed, indicating that the compounds may bind to both the catalytic active site and peripheral anionic site of the cholinesterases. mdpi.comugm.ac.id

Tyrosine Kinase Inhibition Profiles

Protein tyrosine kinases are critical components of cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. mdpi.comresearchgate.net Consequently, they are major targets for drug development. Benzamides and related structures like benzamidines have been designed and synthesized as mimics of known tyrosine kinase inhibitors. nih.gov Research has shown that specific benzamide derivatives can exhibit inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and v-Src kinase. nih.gov Furthermore, more complex molecules incorporating a benzamide moiety have been developed as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia. researchgate.net For example, a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives were designed as potential tyrosine kinase inhibitors, with some compounds showing activity against lung cancer cell lines. hsmc.gr

Studies on Other Enzyme Targets (e.g., Alkaline Phosphatase, Paraoxonase)

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes involved in the dephosphorylation of various molecules, and their activity is relevant in conditions like bone disease and cancer. nih.govnih.gov Thiazol-2-ylidene-benzamide derivatives have been evaluated for their potential to inhibit AP isozymes. nih.gov Certain compounds from this class have demonstrated potent and selective inhibition of human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values in the nanomolar range. nih.gov A significant correlation has been observed between the enzyme inhibition profile of these derivatives and their cytotoxic effects on cancer cell lines. nih.gov

Paraoxonase (PON): Paraoxonases are a family of enzymes with esterase and lactonase activities, believed to play a role in protecting against oxidative stress and atherosclerosis. nih.govmdpi.com While direct studies on this compound are lacking, the general ability of esterases like PON1 to hydrolyze a wide range of substrates suggests a potential for interaction with ester-containing compounds. nih.gov The activity of PON1 itself can be influenced by various factors, and its role in hydrolyzing organophosphates and other xenobiotics is well-established. mdpi.com

Receptor Binding Profiling and Selectivity Assessments

The interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) and other receptors has been investigated to assess their therapeutic potential.

Research into derivatives has revealed activity at several receptor types. For instance, complex benzamide analogues have been synthesized and evaluated as selective kappa opioid receptor antagonists. nih.gov These studies, often involving in vitro [35S]GTPγS binding assays, have identified compounds with good antagonist properties. nih.gov

In other research, benzamide derivatives have been explored as antagonists for the histamine (B1213489) H3 receptor, a target for wake-promoting agents. nih.gov Optimization of the physical properties of these compounds led to the identification of candidates with favorable pharmacokinetic profiles. nih.gov

Furthermore, the Hedgehog signaling pathway, which involves the Smoothened (SMO) receptor, has been a target for novel benzamide derivatives. nih.gov Some of these compounds have shown significant inhibition of Hedgehog signaling, with potency comparable to or greater than existing SMO antagonists in cell-based assays. nih.gov

Additionally, benzamide derivatives have been investigated for their affinity to dopamine (B1211576) D4 receptors, with some compounds showing high selectivity over other dopamine receptor subtypes. google.com The evaluation of such compounds often involves radioligand displacement assays to determine their binding affinities.

The following table summarizes the inhibitory activities of some benzamide derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme(s) | Observed Activity (IC50/Ki) | Reference(s) |

| 4-chloro-N-(2-methylpropyl)benzamide | Carbonic Anhydrase IX | 10.93 - 25.06 nM | |

| 4-chloro-N-(2-methylpropyl)benzamide | Carbonic Anhydrase II | 1.55 - 3.92 µM | |

| Thiazol-2-ylidene-benzamide derivatives | Human Tissue Non-specific Alkaline Phosphatase (h-TNAP) | 0.079 ± 0.002 μM (for the most potent derivative) | nih.gov |

| Benzamide-containing conjugates | Butyrylcholinesterase (BChE) | IC50 up to 0.752 ± 0.021 µM | researchgate.net |

| Benzamidine derivative (2a) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Specific inhibition at 10 µg/mL | nih.gov |

| Benzamide derivative (1j) | v-Src Kinase | Specific inhibition at 10 µg/mL | nih.gov |

Dopamine Receptor Binding Studies (e.g., D2 Receptor)

Benzamide derivatives are well-known for their interaction with dopamine receptors, particularly the D2 subtype. This interaction is a hallmark of many antipsychotic drugs. Research has led to the development of highly selective ligands for these receptors.

For instance, the potent benzamide neuroleptic, [3H]-YM-09151-2, has been shown to be a highly selective ligand for dopamine D2 receptors. nih.gov Studies using this radiolabeled compound on canine striatal membranes demonstrated saturable and specific binding with a high affinity (dissociation constant, KD, of 57 pmol/l). nih.gov The binding of [3H]-YM-09151-2 is competitively inhibited by various dopaminergic antagonists, with a potency order of spiperone (B1681076) > (+)-butaclamol > haloperidol (B65202) > clebopride (B1669163) > (-)-sulpiride. nih.gov This ligand is considered more selective for D2 receptors than the commonly used [3H]-spiperone. nih.gov

Another novel benzamide, Spectramide, also displays potent and highly selective binding to the dopamine D2 receptor. nih.gov In vitro binding assays using rat striatal homogenates showed a Kd of 25 pM. nih.gov Competition studies confirmed its selectivity, as it did not interact strongly with D1 receptors or the dopamine-uptake site, but its binding was potently inhibited by other D2 antagonists like spiperone and eticlopride. nih.gov

Furthermore, derivatives such as 4-Amino-5-chloro-N-(2-diethylamino-ethyl)-2-(2-hydroxy-1-methyl-propoxy)-benzamide have demonstrated in vitro antagonistic activity at the rat D2 dopamine receptor, inhibiting the binding of [3H]spiperone with an IC50 value of 1000 nM. bindingdb.org

Dopamine D2 Receptor Binding Affinity of Select Benzamide Derivatives

| Compound | Binding Affinity (KD) | Assay System | Reference |

|---|---|---|---|

| [3H]-YM-09151-2 | 57 pmol/l | Canine Striatal Membranes | nih.gov |

| Spectramide | 25 pM | Rat Striatal Homogenates | nih.gov |

| 4-Amino-5-chloro-N-(2-diethylamino-ethyl)-2-(2-hydroxy-1-methyl-propoxy)-benzamide | IC50: 1000 nM | Rat D(2) Dopamine Receptor | bindingdb.org |

Kappa Opioid Receptor Antagonism and Selectivity

A significant area of research for benzamide derivatives has been the development of selective antagonists for the kappa opioid receptor (KOR). These antagonists are of interest for treating various conditions, including depression and addiction. google.com

Extensive structure-activity relationship (SAR) studies have identified several potent and selective KOR antagonists based on a benzamide scaffold. One notable class is the N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines. nih.govnih.gov From this class, the compound N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) emerged as a potent KOR antagonist with a functional antagonist potency (Ke) value of 0.85 nM. acs.org This compound demonstrated significant selectivity for the KOR over mu (μ) and delta (δ) opioid receptors (60-fold and 671-fold, respectively). acs.org

Further optimization of this lead compound yielded even more potent and selective analogues. The 3-methylphenoxy analogue (11e) was identified as the most potent KOR antagonist in the series, with a Ke of 0.17 nM and selectivities of 77-fold and 771-fold over μ and δ receptors, respectively. acs.org Another potent derivative, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (25) , showed a high affinity for the KOR (inhibition constant, Ki = 0.565 nM) and potent antagonist activity. acs.org

In Vitro Kappa Opioid Receptor Antagonist Activity of Select Benzamide Derivatives

| Compound | KOR Ke (nM) | Selectivity (KOR vs. μOR) | Selectivity (KOR vs. δOR) | Reference |

|---|---|---|---|---|

| Compound 11a | 0.85 | 60-fold | 671-fold | acs.org |

| Compound 11e | 0.17 | 77-fold | 771-fold | acs.org |

| Compound 22 | 1.87 | 4.7-fold | 137-fold | acs.org |

| Compound 23 | 2.8 | 7.5-fold | 83-fold | acs.org |

| (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (25) | Ki = 0.565 nM | 63-fold | 373-fold | acs.org |

Sigma-2 Receptor Binding Characteristics

The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a therapeutic target for cancer and neurodegenerative diseases like Alzheimer's. mdpi.complos.orgnih.gov Certain benzamide derivatives have been found to possess moderate to high affinity for this receptor, often with significant selectivity over the sigma-1 subtype. science.gov

The sigma-2 receptor/TMEM97 is considered a biomarker of the proliferative status of solid tumors, as its density is significantly higher in proliferating cells compared to quiescent ones. mdpi.com This has spurred the development of PET imaging ligands to non-invasively assess tumor proliferation. mdpi.com One such ligand, [18F]ISO-1 , is a methylbenzamide derivative that has been validated as a PET imaging biomarker for the proliferation status in tumors. mdpi.com

In the context of Alzheimer's disease, the sigma-2/PGRMC1 receptor complex has been shown to mediate the binding and synaptotoxicity of amyloid-beta oligomers. plos.org Small molecule antagonists of this receptor, such as CT1812, can displace these toxic oligomers and are being investigated as potential therapeutics. nih.gov The development of benzamide-based ligands for the sigma-2 receptor continues to be an active area of research for both diagnostic and therapeutic applications. science.gov

Exploration of Other Receptor-Mediated Activities

The pharmacological versatility of the benzamide scaffold extends beyond dopamine, opioid, and sigma receptors. Derivatives have been developed to target other critical signaling pathways.

Hedgehog Signaling Pathway: A series of novel benzamide derivatives were synthesized and evaluated as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov Dysregulation of this pathway is implicated in several cancers. One compound, 10f , was a potent inhibitor of Hedgehog signaling and effectively inhibited the proliferation of a medulloblastoma cell line. nih.gov

Mitotic Kinase Inhibition: Researchers have identified benzamide derivatives that act as inhibitors of Monopolar spindle 1 (MPS1), a mitotic kinase overexpressed in many human cancers. nih.gov Compounds such as N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide (Mps-BAY2a) selectively inactivate MPS1, leading to mitotic errors and the death of cancer cells. nih.gov

Steroid Synthesis Inhibition: The benzamide derivative N-[2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-1-(tert-butyl-1H-indol-3-yl-methyl)-2-oxo-ethyl]-4-nitrobenzamide (SP-10) was found to inhibit stress-induced adrenal corticosteroid synthesis in a dose-dependent manner without affecting basal steroid levels. mdpi.com This activity was linked to changes in the actin cytoskeleton, which in turn affects cholesterol uptake required for steroidogenesis. mdpi.com

Modulation of Cellular Pathways and Downstream Biochemical Effects

Influence on Cell Growth and Differentiation Processes

Benzamide derivatives can exert profound effects on cell growth and differentiation, primarily through the inhibition of key enzymes and signaling pathways that control the cell cycle.

For instance, benzamides are a recognized class of histone deacetylase (HDAC) inhibitors. nih.gov Aberrant HDAC activity is linked to cancer development, and its inhibition can restore normal gene expression, leading to cancer cell cycle arrest, differentiation, and apoptosis. nih.gov

Inhibitors of the MPS1 kinase, including the benzamide derivative Mps-BAY2a, arrest the proliferation of cancer cells by disrupting mitosis. nih.gov This disruption prevents proper chromosome segregation, leading to a state known as mitotic catastrophe, which ultimately halts cell growth. nih.gov Similarly, oligo-benzamide compounds have been shown to induce growth arrest in tumor cells. google.com The antitumor effects of some natural products, like propolis, are attributed in part to phenolic compounds that can block the tumor cell cycle and inhibit cancer cell proliferation. mdpi.com

Mechanistic Investigations of Apoptosis Induction in Cellular Models

A primary mechanism through which many benzamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

As mentioned, benzamide-based HDAC inhibitors promote apoptosis in cancer cells. nih.gov The mechanism often involves the restoration of expression of pro-apoptotic genes that were silenced by aberrant HDAC activity.

MPS1 inhibitors like Mps-BAY2a and Mps-BAY1 induce apoptosis as a consequence of mitotic catastrophe. nih.gov When cells fail to complete mitosis correctly due to MPS1 inhibition, they ultimately activate the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This process is characterized by the involvement of Bcl-2 family proteins. nih.gov

Studies on various benzamide derivatives have confirmed their cytotoxic effects and ability to induce apoptosis in different cancer cell lines. smolecule.com Mechanistic studies suggest these effects can be mediated by the suppression of key survival pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which is a known regulator of apoptosis. researchgate.net

Modulation of mTORC1 Signaling and Autophagy Pathways

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cellular metabolism, growth, and proliferation. mdpi.com It functions as a serine/threonine kinase that integrates signals from nutrients, growth factors, and cellular energy status. mdpi.comencyclopedia.pub Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes like protein and lipid synthesis while simultaneously inhibiting catabolic processes, most notably autophagy. encyclopedia.pubjapsonline.com Autophagy is a cellular "self-eating" process where damaged organelles and proteins are degraded and recycled, a critical mechanism for maintaining cellular homeostasis. mdpi.com

The mTORC1 pathway negatively regulates autophagy primarily through the phosphorylation and inhibition of the ULK1 complex (Unc-51 like autophagy activating kinase 1), which is essential for the initiation of autophagosome formation. mdpi.comjapsonline.com When mTORC1 is inhibited, for instance during nutrient starvation, ULK1 becomes active, leading to the induction of autophagy. mdpi.com

While direct studies on the effect of this compound on mTORC1 signaling and autophagy are not prominent in the available literature, research into structurally related compounds provides insight into the potential of the benzamide scaffold to modulate these pathways. For example, a series of morpholine-substituted tetrahydroquinoline derivatives, which incorporate a substituted benzamide moiety, have been investigated as potential mTOR inhibitors. mdpi.com In these studies, certain derivatives displayed potent cytotoxic activity against various cancer cell lines, an effect often linked to the inhibition of the mTOR pathway which is frequently dysregulated in cancers. mdpi.commdpi.com The investigation of such derivatives underscores the possibility that specific substitutions on the benzamide ring system could yield compounds capable of interfering with mTORC1 signaling, and consequently, modulating autophagy. Further research is required to determine if this compound itself possesses such activity.

Interference with Other Key Intracellular Signaling Cascades (e.g., JAK pathway, cell cycle control)

Beyond the mTORC1 pathway, the versatile benzamide structure has been shown to interfere with other critical intracellular signaling cascades, including the Janus kinase (JAK) pathway and mechanisms of cell cycle control.

The JAK/STAT signaling pathway is a primary route for transducing signals from a multitude of cytokines, interferons, and growth factors, playing an essential role in immunity, inflammation, and hematopoiesis. mdpi.com The pathway involves four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. mdpi.com Dysregulation of this pathway is implicated in a range of diseases, from inflammatory disorders to cancer, making JAKs attractive therapeutic targets. google.com Research has demonstrated that certain carboxamide derivatives can act as potent JAK inhibitors. For instance, a class of azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives has been developed to inhibit the activity of JAKs for the potential treatment of inflammatory and autoimmune disorders. google.com This indicates that the broader carboxamide and benzamide scaffold is a viable starting point for developing modulators of the JAK/STAT pathway.

With respect to cell cycle control , which governs cell division and proliferation, some compounds are known to exert their effects in specific phases. For example, certain drugs are known to be active specifically during the S phase of the cell cycle, where DNA synthesis occurs. drugbank.com While direct evidence linking this compound to cell cycle modulation is limited, the established activity of other complex small molecules in this domain suggests that this is a potential area for investigation for novel benzamide derivatives.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzamide derivatives, extensive SAR studies have provided critical insights into the molecular features required for potent and selective interaction with various biological targets.

Correlation of Structural Features with Enzyme Inhibition Potency

The benzamide moiety has proven to be a valuable zinc-binding group in the design of enzyme inhibitors, particularly for histone deacetylases (HDACs). acs.org

HDAC Inhibition: The selectivity and potency of HDAC inhibitors are significantly influenced by the zinc-binding group. acs.org In an effort to discover novel zinc-binding motifs, it was found that 2-substituted benzamides can lead to highly potent and selective HDAC3 inhibitors. acs.org For example, a derivative featuring a 2-methylthiobenzamide group (Compound 16 ) demonstrated an IC₅₀ of 30 nM for HDAC3 and over 300-fold selectivity against all other HDAC isoforms. acs.org Interestingly, a minor structural change from a 2-methylthio to a 2-hydroxy benzamide (Compound 20 ) retained potency for HDAC3 but lost all selectivity over HDAC1 and HDAC2, a difference rationalized by distinct binding modes at the catalytic zinc ion. acs.org Further studies on benzamide-based derivatives highlighted that compounds with an amino group (NH₂) at the R₂ position and a shorter molecular length are potent class I HDAC inhibitors. nih.gov

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: Novel benzenesulfonamides incorporating a benzamide moiety have been identified as potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE), with inhibitory constants (Ki) in the nanomolar range. nih.gov The specific substitutions on the benzamide and sulfonamide portions of the molecules dictated their potency and selectivity against these different enzymes. nih.gov

Table 1: Enzyme Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | Key Structural Feature | Inhibition Data (IC₅₀/Ki) | Reference |

|---|---|---|---|---|

| 2-Substituted Benzamides | HDAC3 | 2-Methylthiobenzamide | IC₅₀ = 30 nM | acs.org |

| 2-Substituted Benzamides | HDAC1/2/3 | 2-Hydroxybenzamide | Potent, but non-selective | acs.org |

| Benzamide Derivatives | HDAC1 | Ortho aminobenzamide | IC₅₀ = 0.65 µM | nih.gov |

| Benzamide-Sulfonamides | hCA I | Varying substitutions | Ki = 4.07–29.70 nM | nih.gov |

| Benzamide-Sulfonamides | hCA II | Varying substitutions | Ki = 10.68–37.16 nM | nih.gov |

| Benzamide-Sulfonamides | AChE | Varying substitutions | Ki = 8.91–34.02 nM | nih.gov |

Relationship between Molecular Modifications and Receptor Binding Affinity

The benzamide scaffold is a key component in ligands designed for various G-protein coupled receptors (GPCRs), where molecular modifications significantly alter binding affinity and selectivity.

Opioid Receptors: A series of N-alkyl-substituted (α-piperazinylbenzyl)benzamides were developed as selective δ opioid receptor agonists. acs.org SAR studies revealed two critical factors for high δ receptor affinity: the spatial orientation at the α-benzylic position, with αR derivatives showing over 10-fold higher affinity than αS derivatives, and the substitution pattern on the amide nitrogen. acs.org N,N-dialkylbenzamide derivatives generally exhibited higher affinity than N-monoalkyl or unsubstituted benzamides, highlighting the amide group's importance in receptor interaction. acs.org In a separate study on kappa opioid receptor antagonists, analogues of N-{[4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide were synthesized. acs.org Substitutions on the terminal phenoxy ring were found to modulate potency, with a 3-methylphenoxy analogue emerging as the most potent antagonist (Ke = 0.17 nM). acs.org

Histamine H₃ Receptors: In the development of benzamide-based histamine H₃ receptor antagonists, modifications to a piperazine (B1678402) moiety were explored. nih.gov The affinity for the human H₃ receptor could be enhanced by installing larger, more lipophilic substituents on the benzyl (B1604629) amine. nih.gov Furthermore, modulating the basicity of the piperazine nitrogen by incorporating cyclopropyl (B3062369) or cyclobutyl groups also yielded high-affinity compounds. nih.gov

Dopamine Receptors: An in-vitro study comparing various substituted benzamide drugs found that compounds like raclopride (B1662589) and amisulpiride showed high selectivity for dopamine D-2 receptors compared to other neurotransmitter receptors. oup.com The potency varied significantly across the series, with compounds like YM 09151-2 and clebopride being the most potent but interacting with a wider range of receptors. oup.com

Table 2: Receptor Binding Affinity of Benzamide Derivatives

| Compound Class | Target Receptor | Key Molecular Modification | Binding Affinity (IC₅₀/Ki/Ke) | Reference |

|---|---|---|---|---|

| (α-Piperazinylbenzyl)benzamides | δ Opioid | N,N-dialkyl substitution | High affinity (nanomolar IC₅₀) | acs.org |

| (α-Piperazinylbenzyl)benzamides | δ Opioid | N-unsubstituted | Lowest affinity in series | acs.org |

| Phenoxybenzamide Analogues | κ Opioid | 3-Methylphenoxy substituent | Ke = 0.17 nM | acs.org |

| Phenoxybenzamide Analogues | κ Opioid | 2-Methoxyphenoxy substituent | Ke = 5.6 nM | acs.org |

| Benzamide H₃ Antagonists | Histamine H₃ | Cyclopropyl/cyclobutyl piperazine | High affinity (Ki < 100 nM) | nih.gov |

| Substituted Benzamides | Dopamine D-2 | Varying structures (e.g., Raclopride) | High potency and selectivity | oup.com |

Impact of Substituents on Cellular Efficacy and Selectivity

Substituents on the benzamide ring system play a decisive role in the cellular activity and selectivity of the resulting compounds, particularly in the context of anticancer agents.

Cytotoxicity in Cancer Cells: In a series of morpholine-substituted tetrahydroquinoline derivatives bearing a benzamide group, the nature of substituents on the benzamide ring was crucial for cytotoxic activity against cancer cell lines (MDA-MB-231, MCF-7, and A549). mdpi.com The presence of highly electron-withdrawing groups, such as two trifluoromethyl groups, significantly enhanced cytotoxicity. mdpi.com Similarly, novel benzamide-based class I selective lysine (B10760008) deacetylase (KDAC) inhibitors demonstrated that capping groups with 3-trifluoromethyl aromatic or 2-trifluoromethyl substituted pyridine (B92270) moieties resulted in a much greater cytotoxicity profile against human ovarian (A2780) and breast (MCF7) cancer cell lines compared to the parent compound. nih.gov

Selectivity: The selectivity of action is also heavily dependent on substituents. As noted previously, a subtle change from a 2-methylthio to a 2-hydroxy group on a benzamide-based HDAC inhibitor led to a dramatic loss of selectivity for HDAC3 over HDAC1 and 2. acs.org This underscores how minor atomic changes can alter interactions with off-target isoforms, thereby affecting the compound's selectivity profile. In studies of KDAC inhibitors, potent cytotoxicity was observed against cancer cell lines, while no significant toxicity was detected against a normal human cardiac cell line, indicating a degree of selectivity for cancer cells. nih.gov

Table 3: Cellular Efficacy of Substituted Benzamide Derivatives

| Compound Class | Cell Line | Key Substituent | Cellular Effect (IC₅₀) | Reference |

|---|---|---|---|---|

| Morpholine-substituted tetrahydroquinolines | A549 (Lung Cancer) | Two trifluoromethyl groups | IC₅₀ = 0.033 µM | mdpi.com |

| Morpholine-substituted tetrahydroquinolines | MCF-7 (Breast Cancer) | Two trifluoromethyl groups | IC₅₀ = 0.087 µM | mdpi.com |

| Benzamide KDAC inhibitors | A2780 (Ovarian Cancer) | 3-Trifluoromethyl aromatic cap | High cytotoxicity (<10 µM) | nih.gov |

| Benzamide KDAC inhibitors | MCF7 (Breast Cancer) | 3-Trifluoromethyl aromatic cap | High cytotoxicity (<10 µM) | nih.gov |

| Benzamide KDAC inhibitors | AC16 (Normal Cardiac) | 3-Trifluoromethyl aromatic cap | No significant cytotoxicity | nih.gov |

Target Engagement Studies and Molecular Target Identification in Biological Systems

Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug discovery and mechanistic biology. researchgate.net For a novel compound like this compound, several advanced methodologies can be employed to systematically investigate its protein interactions within a complex biological system. mtoz-biolabs.com These approaches can be broadly categorized as probe-based and label-free methods. drughunter.com

Chemical Probe-Based Approaches: These methods typically involve modifying the compound of interest to create a chemical probe.

Activity-Based Protein Profiling (ABPP): This powerful chemical proteomics technique uses reactive probes that covalently bind to the active sites of specific enzyme families. frontiersin.org A probe designed from a benzamide core could be used to "fish out" its binding partners from cell lysates, which are then identified by mass spectrometry. drughunter.comfrontiersin.org This approach not only identifies direct targets but can also provide information on the functional state of enzymes in their native environment. frontiersin.org

Label-Free Approaches: These methods detect the interaction between a compound and its target without requiring modification of the small molecule, thus preserving its native structure and activity.

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. mtoz-biolabs.comdrughunter.com In a DARTS experiment, cell lysates are treated with the compound (e.g., this compound) or a vehicle control, followed by limited proteolysis. Proteins that are protected from degradation in the presence of the compound are identified by mass spectrometry as potential targets. mtoz-biolabs.com

Cellular Thermal Shift Assay (CETSA): This technique relies on the concept that ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. researchgate.net Cells or cell lysates are heated to various temperatures in the presence or absence of the compound. The amount of soluble, non-denatured protein remaining at each temperature is quantified. An upward shift in the melting curve for a specific protein in the presence of the compound indicates a direct binding interaction. researchgate.net

These target identification strategies are essential for validating the molecular mechanisms proposed by SAR studies and for uncovering novel biological roles for compounds like this compound and its derivatives.

Advanced Analytical Methodologies for Research Sample Characterization and Metabolomics

Chromatographic Techniques for Separation and Purity Analysis in Research Samples

Chromatography is a fundamental technique for the separation and purification of compounds. nih.gov In the context of "4-(2-Methylpropoxy)benzamide," High-Performance Liquid Chromatography (HPLC) stands out as a primary method for assessing its purity in synthesized research samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Its application in the analysis of "this compound," also known by its synonym "4-isobutoxybenzamide," is crucial for verifying the success of its synthesis and ensuring the purity of the compound for research purposes.

Detailed research findings from synthetic processes have reported the purity of 4-isobutoxybenzamide as determined by HPLC analysis. In one instance, the compound was synthesized and afforded a purity of 93.6%, which after further processing, reached a purity of 99.8 A% as measured by HPLC. googleapis.com Another synthetic route yielded the compound with a purity of 91.7 A%. googleapis.com These findings underscore the utility of HPLC in monitoring reaction completion and confirming the final purity of the research sample.

| Purity of this compound (4-isobutoxybenzamide) Determined by HPLC | |

| Synthesis Batch | Reported Purity (A%) |

| Batch A | 93.6% |

| Batch A (Post-processing) | 99.8% |

| Batch B | 91.7% |

| Data sourced from patent literature describing synthetic procedures. |

Mass Spectrometry-Based Approaches for Complex Biological Samples

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for the analysis of complex biological samples. researchgate.net These methodologies are central to the field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. uba.ar

Untargeted and Targeted Metabolomics in Mechanistic Research Contexts

Metabolomics studies can be broadly categorized into two approaches: untargeted and targeted metabolomics. nih.gov

Untargeted Metabolomics takes a global approach, aiming to detect and relatively quantify as many metabolites as possible in a sample to gain a broad overview of the metabolic state. mdpi.com In a hypothetical research context investigating the effects of "this compound" on a biological system, an untargeted metabolomics approach using techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) could be employed. frontiersin.org This would allow for the identification of a wide range of endogenous metabolites that are altered in response to the introduction of the compound, providing insights into its potential mechanisms of action and metabolic pathways it may influence. mdpi.com

Targeted Metabolomics , in contrast, focuses on the precise measurement and absolute quantification of a predefined set of metabolites. nih.gov Following an initial untargeted screen, a targeted analysis could be developed to specifically quantify "this compound" and any of its predicted metabolites in biological matrices such as plasma or tissue extracts. This approach offers higher sensitivity and specificity for the analytes of interest.

The table below outlines a conceptual framework for applying these metabolomics approaches to the study of "this compound".

| Metabolomics Approach | Objective | Analytical Platform | Potential Findings |

| Untargeted Metabolomics | Global metabolic profiling to identify pathways perturbed by "this compound". | UHPLC-Q-TOF-MS | Identification of significantly altered endogenous metabolites (e.g., lipids, amino acids, organic acids) providing hypotheses on the compound's biological role. |

| Targeted Metabolomics | Accurate quantification of "this compound" and its potential metabolites in a biological system. | LC-MS/MS | Determination of the pharmacokinetic profile and metabolic fate of the compound. |

| This table presents a conceptual application of metabolomics to the research of "this compound". |

By employing these advanced analytical methodologies, researchers can thoroughly characterize "this compound" and investigate its interactions within a biological system at the molecular level, paving the way for a deeper understanding of its properties and effects.

Emerging Research Areas and Future Perspectives for 4 2 Methylpropoxy Benzamide in Chemical Biology and Materials Science

Development of 4-(2-Methylpropoxy)benzamide as Chemical Probe Molecules for Biological Systems

The development of chemical probes is fundamental to elucidating complex biological processes. These molecular tools enable the study of protein function and the validation of new drug targets. The structure of this compound offers several features that make it a candidate for development as a chemical probe.

The benzamide (B126) core is a well-established pharmacophore found in numerous biologically active compounds. This scaffold can be systematically modified to optimize binding affinity and selectivity for specific biological targets. The 4-(2-methylpropoxy) group provides a lipophilic handle that can influence the molecule's solubility, cell permeability, and pharmacokinetic properties.

Future research in this area would likely involve the synthesis and screening of a library of this compound analogs to identify compounds with high affinity for specific enzymes or receptors. Techniques such as high-throughput screening against diverse biological targets could uncover novel interactions. Once a promising interaction is identified, further medicinal chemistry efforts would focus on refining the molecule's properties to create a potent and selective chemical probe. Such probes could be instrumental in studying a range of biological pathways, from signal transduction to metabolic regulation.

Exploration in Advanced Materials Science Research (e.g., redox-responsive materials, polymer building blocks)

The unique chemical architecture of this compound also suggests its potential utility as a building block in materials science. Benzamide derivatives, in general, are known to be useful for creating functional polymers and other advanced materials.

One promising avenue of exploration is the development of redox-responsive materials. While this compound itself is not inherently redox-active, the benzamide scaffold can be functionalized with redox-sensitive moieties. For instance, incorporating groups that can be cleaved or altered under specific redox conditions could lead to the creation of "smart" materials that respond to their environment. These materials could have applications in targeted drug delivery, where a therapeutic agent is released in response to the specific redox state of diseased tissue.

Furthermore, this compound can serve as a monomer or a key intermediate in the synthesis of novel polymers. The amide linkage provides a site for polymerization, and the isobutoxy group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. The development of polymers incorporating this moiety could lead to new materials with tailored properties for a variety of applications, from specialty plastics to advanced coatings.

Integration of Omics Technologies for Comprehensive Biological Insights

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized the study of biological systems. researchgate.net These approaches allow for the large-scale analysis of genes, proteins, and metabolites, providing a holistic view of cellular processes. rsc.org The integration of chemical probes derived from this compound with omics technologies presents a powerful strategy for gaining comprehensive biological insights.

For example, a chemical probe based on this scaffold could be used in chemoproteomics experiments to identify its protein binding partners within a complex biological sample. This is often achieved by immobilizing the probe on a solid support and using it to "pull down" interacting proteins from a cell lysate. The captured proteins can then be identified and quantified using mass spectrometry-based proteomics. This approach can reveal the molecular targets of the compound and shed light on its mechanism of action.

Similarly, metabolomics could be employed to study the downstream effects of the compound on cellular metabolism. By treating cells with a this compound derivative and analyzing the resulting changes in the metabolome, researchers can gain a deeper understanding of its biological activity.

Design of Multi-Targeted Ligands and Polypharmacology Approaches Based on the Benzamide Scaffold

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. ontosight.ai This approach can be particularly beneficial for treating complex diseases that involve multiple pathological pathways. Current time information in Bangalore, IN. The benzamide scaffold is a versatile platform for the design of such multi-targeted ligands. ontosight.ai

By strategically modifying the this compound structure, it may be possible to create compounds that simultaneously modulate the activity of several proteins. For instance, different functional groups could be introduced to interact with the binding sites of distinct targets. This rational design approach, often guided by computational modeling and structural biology, can lead to the development of more effective and potentially safer therapeutic agents. The inherent "drug-like" properties of many benzamide derivatives make them attractive starting points for such endeavors.

The exploration of this compound and its derivatives in the context of polypharmacology could open up new avenues for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Methylpropoxy)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with an appropriate amine under nucleophilic acyl substitution conditions. Key steps include:

- Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for amide bond formation .

- Introducing the 2-methylpropoxy group via alkylation of a phenolic precursor, followed by purification using column chromatography .

- Reaction conditions: Solvents such as dichloromethane (DCM) or methanol, room temperature to mild heating (40–60°C), and inert atmosphere for moisture-sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Protons adjacent to the ether oxygen (2-methylpropoxy group) appear as distinct multiplets in the δ 3.5–4.5 ppm range. Aromatic protons in the benzamide core resonate between δ 7.0–8.0 ppm .

- IR Spectroscopy : Strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating cleavage of the 2-methylpropoxy group .

Q. How does the 2-methylpropoxy substituent influence the compound’s physicochemical properties?

- Lipophilicity : The branched alkyl chain increases logP, enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : The bulky 2-methylpropoxy group may hinder interactions with planar binding pockets in biological targets, requiring structural optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Assay Validation : Ensure consistency in experimental models (e.g., cell lines, enzyme isoforms) and confirm compound purity via HPLC .

- Structural Analog Analysis : Compare activity trends across derivatives with systematic modifications (e.g., replacing the 2-methylpropoxy group with linear alkoxy chains) to identify critical pharmacophores .

- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, EPA DSSTox) to identify outliers or methodological discrepancies .

Q. What computational strategies predict the binding affinity of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or kinase enzymes), focusing on hydrogen bonding with the amide group and hydrophobic contacts with the 2-methylpropoxy chain .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding mode robustness .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., varying alkyl chain length or substituting the benzamide core with heterocycles) .

- Biological Evaluation : Use dose-response assays (IC₅₀/EC₅₀) to quantify potency and selectivity. Pair with crystallography (e.g., X-ray diffraction) to correlate activity with binding modes .

Q. How can researchers address low yield in multi-step syntheses of this compound analogs?

- Optimize Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl intermediates during alkylation steps .

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions to improve efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo studies?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsomal assays) to explain reduced efficacy in vivo .

- Toxicokinetic Modeling : Use allometric scaling to correlate in vitro IC₅₀ values with safe dosing ranges in animal models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.